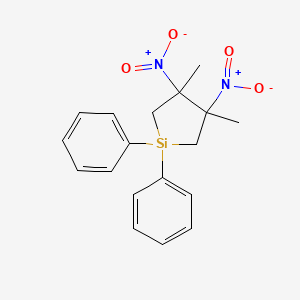
3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane is a silicon-containing organic compound characterized by its unique structural features. It belongs to the class of silacyclopentanes, which are cyclic compounds containing silicon atoms. This compound is notable for its two nitro groups and two methyl groups attached to the silicon atom, along with two phenyl groups. Its structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 3,4-dimethyl-1,1-diphenylsilolane using a mixture of nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other silicon-containing compounds and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane involves its interaction with molecular targets through its nitro and phenyl groups. The nitro groups can participate in redox reactions, while the phenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and molecular processes, making the compound a valuable tool in mechanistic studies.
類似化合物との比較
Similar Compounds
3,4-Dimethyl-1,1-diphenylsilolane: Lacks the nitro groups, resulting in different reactivity and applications.
3,4-Dinitro-1,1-diphenylsilolane:
1,1-Diphenylsilolane: A simpler analog without the methyl and nitro groups, used as a basic structural framework in silicon chemistry.
Uniqueness
3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane is unique due to the presence of both nitro and methyl groups, which impart distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry.
特性
CAS番号 |
59586-95-7 |
|---|---|
分子式 |
C18H20N2O4Si |
分子量 |
356.4 g/mol |
IUPAC名 |
3,4-dimethyl-3,4-dinitro-1,1-diphenylsilolane |
InChI |
InChI=1S/C18H20N2O4Si/c1-17(19(21)22)13-25(14-18(17,2)20(23)24,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChIキー |
GVKCDSQZHBKCEK-UHFFFAOYSA-N |
正規SMILES |
CC1(C[Si](CC1(C)[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14604019.png)
![2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride](/img/structure/B14604027.png)
![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)
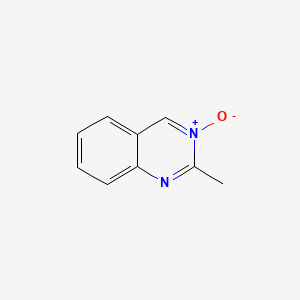
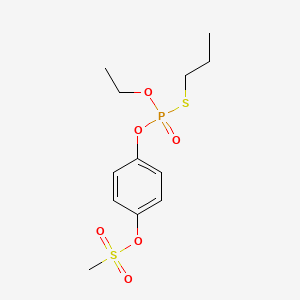
![(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14604060.png)
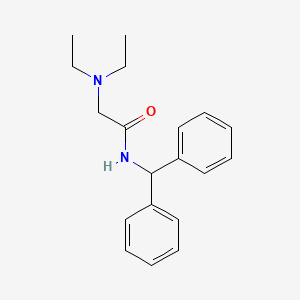
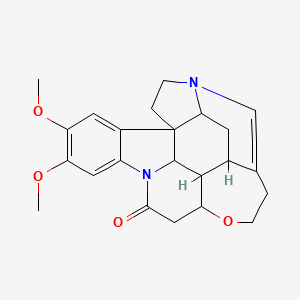
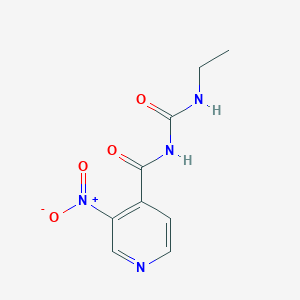
![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)
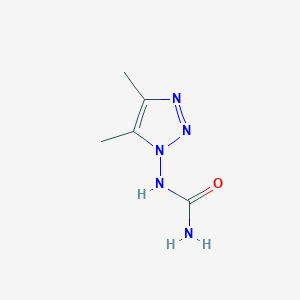

![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)
![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)
